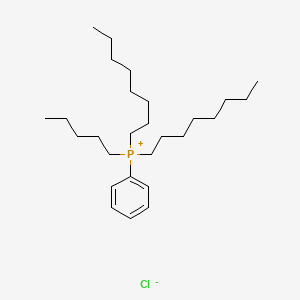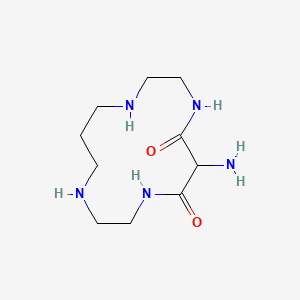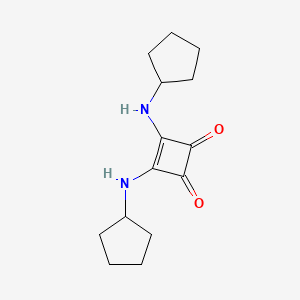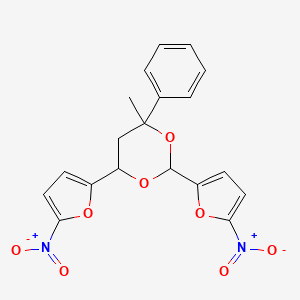
N~2~-Dodecanoyl-N-dodecyl-L-alpha-glutamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-Dodecanoyl-N-dodecyl-L-alpha-glutamine is a synthetic compound known for its amphiphilic properties, making it useful in various scientific and industrial applications. This compound is characterized by its long hydrophobic dodecyl chains and a hydrophilic glutamine head, which allows it to interact with both hydrophobic and hydrophilic environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Dodecanoyl-N-dodecyl-L-alpha-glutamine typically involves the acylation of L-alpha-glutamine with dodecanoyl chloride and dodecylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or chloroform
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of N2-Dodecanoyl-N-dodecyl-L-alpha-glutamine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors with controlled temperature and stirring
Purification: Crystallization or chromatography to obtain high-purity product
Quality Control: Analytical techniques such as HPLC and NMR to ensure product consistency
Chemical Reactions Analysis
Types of Reactions
N~2~-Dodecanoyl-N-dodecyl-L-alpha-glutamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding sulfoxides or sulfones
Reduction: Reduction reactions can yield amines or alcohols
Substitution: Nucleophilic substitution reactions can replace the dodecyl or dodecanoyl groups
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Methanol, ethanol, dichloromethane
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines, alcohols
Substitution Products: Varied depending on the nucleophile used
Scientific Research Applications
N~2~-Dodecanoyl-N-dodecyl-L-alpha-glutamine has diverse applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and emulsions
Biology: Employed in cell culture studies to enhance membrane permeability
Medicine: Investigated for its potential in drug delivery systems due to its amphiphilic nature
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties
Mechanism of Action
The mechanism of action of N2-Dodecanoyl-N-dodecyl-L-alpha-glutamine involves its interaction with lipid bilayers and proteins. The compound’s amphiphilic nature allows it to insert into lipid membranes, altering their fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane transport.
Comparison with Similar Compounds
Similar Compounds
- N-Dodecanoyl-L-homoserine lactone
- N-Dodecanoyl-L-alanine
- N-Dodecanoyl-L-tyrosine
Comparison
N~2~-Dodecanoyl-N-dodecyl-L-alpha-glutamine is unique due to its dual long-chain hydrophobic groups and a hydrophilic glutamine head. This structure provides superior emulsifying and membrane-interacting properties compared to other similar compounds, which may have shorter hydrophobic chains or different hydrophilic heads.
Properties
CAS No. |
193764-32-8 |
|---|---|
Molecular Formula |
C29H56N2O4 |
Molecular Weight |
496.8 g/mol |
IUPAC Name |
(4S)-4-(dodecanoylamino)-5-(dodecylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C29H56N2O4/c1-3-5-7-9-11-13-15-17-19-21-25-30-29(35)26(23-24-28(33)34)31-27(32)22-20-18-16-14-12-10-8-6-4-2/h26H,3-25H2,1-2H3,(H,30,35)(H,31,32)(H,33,34)/t26-/m0/s1 |
InChI Key |
DMJKZOLWAUUQCW-SANMLTNESA-N |
Isomeric SMILES |
CCCCCCCCCCCCNC(=O)[C@H](CCC(=O)O)NC(=O)CCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C(CCC(=O)O)NC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzoic acid, 2-[(2,3-dimethylphenyl)amino]-, 2-(acetyloxy)ethyl ester](/img/structure/B12553392.png)

![N-[(2-Ethylhexanoyl)oxy]-N-(propan-2-yl)acetamide](/img/structure/B12553406.png)
![Carbamodithioic acid, [(2,4-dichlorophenyl)methyl]-, methyl ester](/img/structure/B12553407.png)

![[Nonane-1,9-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12553430.png)

![3,3'-[(2-Methylpropyl)phosphoryl]di(propan-1-amine)](/img/structure/B12553451.png)

![1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one](/img/structure/B12553457.png)


